Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib
CAS No.: 176370-49-3
Cat. No.: VC0071953
Molecular Formula: C32H36N4O4
Molecular Weight: 540.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176370-49-3 |
|---|---|
| Molecular Formula | C32H36N4O4 |
| Molecular Weight | 540.7 g/mol |
| IUPAC Name | N-(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide |
| Standard InChI | InChI=1S/C32H36N4O4/c1-3-5-15-23-19-25(20-24(28(23)37)16-6-4-2)30(38)34-27-29(33)36(26-17-11-8-12-18-26)32(40)35(31(27)39)21-22-13-9-7-10-14-22/h7-14,17-20,37H,3-6,15-16,21,33H2,1-2H3,(H,34,38) |
| Standard InChI Key | OWSKGLFKRYSSTQ-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N |
| Canonical SMILES | CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N |
Introduction
Chemical Identity and Basic Information
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy- is a complex organic compound identified by the CAS Registry Number 176370-49-3 . It belongs to the benzamide class of compounds, which are characterized by an amide bond connecting a benzene ring to an amino group. This particular derivative features a complex structure with multiple functional groups including a pyrimidine ring system with various substituents.
The compound's chemical identity can be summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Registry Number | 176370-49-3 |
| Chemical Name | Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy- |
| Molecular Formula | C32H36N4O4 |
| Molecular Weight | 540.664 g/mol |
The compound is also known by several synonyms, reflecting different naming conventions for its complex structure:
-
N-(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide
-
N-(6-Amino-3-benzyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide
Structural Features and Composition
The molecular structure of this compound can be analyzed in terms of its distinct structural components based on its chemical name and formula :
Core Structure Components
-
A benzamide core featuring:
-
An amide linkage (-CONH-)
-
A hydroxyl group at the 4-position
-
Dibutyl substituents at the 3- and 5-positions
-
-
A tetrahydropyrimidine ring system with:
-
An amino group at the 6-position
-
Two oxo (keto) groups at the 2- and 4-positions
-
A phenyl substituent at the 1-position
-
A phenylmethyl (benzyl) group at the 3-position
-
These structural elements combine to create a complex molecule with multiple functional groups that contribute to its chemical properties and potential reactivity. The presence of these diverse functional groups suggests potential for various types of chemical interactions, including hydrogen bonding (through the amino, hydroxyl, and carbonyl groups) and hydrophobic interactions (through the phenyl and butyl groups).
The compound's physical properties would be influenced by its complex structure, particularly the presence of both hydrophilic groups (amino, hydroxyl, carbonyl) and hydrophobic moieties (phenyl, benzyl, butyl chains). This combination of functional groups would likely affect properties such as solubility, with the compound potentially showing some solubility in polar organic solvents due to its hydrogen-bonding capabilities, while the hydrophobic groups might contribute to solubility in less polar solvents.
Current Research Status and Knowledge Gaps
The review of available search results reveals several significant knowledge gaps regarding Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy-:
| Aspect | Status | Knowledge Gap |
|---|---|---|
| Chemical Identity | Established | Basic identity parameters are known |
| Physical Properties | Limited | Lack of experimental data on melting point, solubility, etc. |
| Synthesis Methods | Not documented | Specific synthetic routes not detailed |
| Analytical Data | Not documented | Lack of spectroscopic characterization |
| Biological Activity | Not documented | No information on potential therapeutic applications |
These knowledge gaps highlight the need for further research to fully characterize this compound and explore its potential utility in various fields. The complex structure of this benzamide derivative, with its multiple functional groups and potential for diverse chemical reactivity, presents interesting opportunities for investigation in organic chemistry, medicinal chemistry, and related fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume